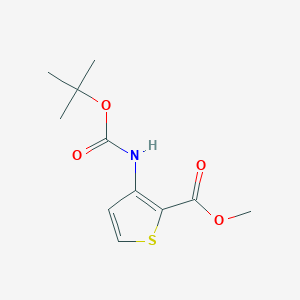

Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

Description

Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is an organic compound with the empirical formula C11H15NO4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of more complex molecules.

Properties

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)12-7-5-6-17-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMOHNKXRFEUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596538 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149587-72-4 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149587-72-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic DMAP in Acetone/Triethylamine

A representative procedure involves dissolving methyl 3-aminothiophene-2-carboxylate (15.9 mmol) and Boc₂O (35 mmol) in acetone (15 mL) with triethylamine (5 mL) and 4-dimethylaminopyridine (DMAP, 16.7 mmol). The mixture is stirred vigorously for 4 hours at room temperature, followed by dilution with dichloromethane and sequential washes with 1 N HCl, 1 N NaOH, and brine. Purification via silica gel chromatography (9:1 hexanes/ethyl acetate) yields the product as a pale yellow solid.

Key Parameters

Boc Protection in Dichloromethane with DMAP

An alternative protocol uses dichloromethane as the solvent. Methyl 3-aminothiophene-2-carboxylate (8 g, 51 mmol) is reacted with Boc₂O (11 g, 50 mmol) and DMAP (1 g, 8.1 mmol) in dichloromethane (400 mL) at room temperature overnight. The crude product is washed with 1 N HCl and brine, dried over Na₂SO₄, and evaporated. This method avoids chromatography, simplifying the workflow.

Hydrolysis and Saponification Conditions

Following Boc protection, methyl esters are occasionally hydrolyzed to carboxylic acids, but for the target compound, retention of the methyl ester is critical. However, saponification conditions are relevant for derivative synthesis.

Sodium Hydroxide in Tetrahydrofuran (THF)

A scaled-up method dissolves this compound (15.0 g, 58.3 mmol) in THF (60 mL) and 1 N NaOH (116.6 mL) at 50°C for 16 hours. Acidification with HCl (pH = 2) precipitates the product, which is filtered and dried to yield 13.8 g (97%).

Reaction Conditions

Comparative Analysis of Synthetic Methods

To evaluate the efficiency of different approaches, the following table summarizes key parameters:

Insights :

-

The NaOH/THF method achieves the highest yield (97%) but requires elevated temperatures and prolonged reaction times.

-

DMAP-catalyzed reactions offer milder conditions but necessitate purification steps.

Industrial production of this compound prioritizes cost-effectiveness and scalability. The NaOH/THF method is particularly suited for large-scale synthesis due to its high yield and minimal reliance on chromatography. Flow microreactor systems, though not explicitly documented for this compound, could enhance Boc group introduction by improving mixing and heat transfer .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Typical reducing agents include lithium aluminum hydride and borane.

Substitution: Reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Free amine derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate has diverse applications in scientific research:

Organic Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical entities.

Medicinal Chemistry

The compound plays a crucial role in the development of pharmaceuticals, particularly:

- Enzyme Inhibitors: It is utilized in designing inhibitors for specific enzymes, which can be critical in treating various diseases.

- Boron-containing Drugs: The boronic acid functionality allows for interactions with biological targets, enhancing drug efficacy.

Biological Research

In biological applications, this compound is used to develop probes that can interact with biomolecules, aiding in the study of biological processes.

Case Study 1: Development of Enzyme Inhibitors

Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer progression. These studies highlight the compound's potential as a therapeutic agent.

Case Study 2: Synthesis of Complex Organic Molecules

A study focused on synthesizing novel compounds using this compound as a precursor showcased its utility in producing biologically active molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate involves its interaction with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The thiophene ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-amino-2-thiophenecarboxylate: Lacks the Boc protecting group, making it more reactive.

Methyl 3-(trifluoromethyl)thiophene-2-carboxylate: Contains a trifluoromethyl group, which alters its electronic properties.

Methyl 3-(methoxycarbonyl)thiophene-2-carboxylate: Features a methoxycarbonyl group instead of the Boc group.

Uniqueness

Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in medicinal chemistry .

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate, commonly referred to as Boc-amino thiophene derivative, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 149587-72-4

- Molecular Formula : CHNOS

- Molecular Weight : 257.31 g/mol

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiophene-2-carboxylic acids have shown inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 3a | L1210 | 0.75 |

| 3b | HeLa | 0.70 |

| 3a | CEM | 1.1 |

These compounds were found to induce apoptosis in a dose-dependent manner without significantly affecting normal human peripheral blood mononuclear cells (PBMCs), indicating selective toxicity towards cancer cells .

The mechanism through which these compounds exert their anticancer effects primarily involves the disruption of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Molecular docking studies suggest that these compounds bind to the colchicine site on tubulin, inhibiting its polymerization and thus preventing mitosis .

Case Studies

-

Inhibition of Cancer Cell Growth :

A study evaluated the antiproliferative activities of this compound derivatives against a panel of cancer cell lines including murine leukemia (L1210), human T-lymphoblastoid leukemia (CEM), and cervical carcinoma (HeLa). The results indicated that these compounds effectively inhibited cell growth with IC values ranging from 0.70 µM to 4.7 µM, demonstrating their potential as effective anticancer agents . -

Selectivity Towards Cancer Cells :

In vitro tests showed that while the compounds were effective against cancer cells, they did not significantly affect normal PBMCs, suggesting a favorable selectivity profile which is crucial for therapeutic applications .

Q & A

Q. How are computational tools used to predict reactivity?

- Density functional theory (DFT) calculations (B3LYP/6-31G*) model the electron-withdrawing effect of the Boc group, predicting electrophilic substitution at the 5-position of the thiophene ring. Molecular docking studies guide modifications for target binding (e.g., kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.